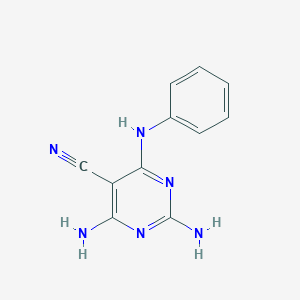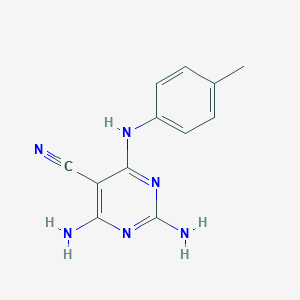![molecular formula C19H19N3O4S2 B498953 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide CAS No. 333747-24-3](/img/structure/B498953.png)
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a chemical compound with the molecular formula C19H19N3O4S2 . It is listed in various chemical databases and is available from certain suppliers .
Molecular Structure Analysis
The molecular structure of 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide consists of a benzamide core with a thiazole ring and an isopropoxy group . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide can be found in chemical databases .Aplicaciones Científicas De Investigación
Sulfonamides in Medicinal Chemistry
Sulfonamides possess a primary sulfonamide moiety critical for their biological activity. This class of compounds has been utilized in various drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics, among others. Novel sulfonamides have shown promise in targeting specific isoforms of carbonic anhydrase for the treatment of glaucoma, cancer, and obesity. The ongoing development of sulfonamides aims at enhancing selectivity and potency for therapeutic applications, suggesting a potential area of research for novel compounds like 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide in similar therapeutic areas (Carta, Scozzafava, & Supuran, 2012).
Optoelectronic Applications
Research on heterocyclic compounds, such as thiazoles and benzothiazines, has explored their applications in optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems, leading to novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and photoelectric conversion elements. The structural motif of compounds like 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide could be of interest for developing new optoelectronic materials, given the importance of nitrogen and sulfur heteroatoms in modulating electronic properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antifungal and Immunomodulating Activities
The study of 1,4-benzothiazine azole derivatives has demonstrated significant antifungal and immunomodulating activities. These compounds exhibit diverse biological effects, including the potential for anti-Candida activity and the ability to stimulate protective immune responses. The investigation of the structural features and substituents of these molecules has provided insights into their mechanism of action, suggesting a promising area for the development of novel antifungal agents with added immunomodulatory benefits. This could hint at potential research directions for compounds with similar structures or functional groups (Schiaffella & Vecchiarelli, 2001).
Environmental Applications
Sulfamethoxazole, another sulfonamide, has been studied for its environmental persistence and methods for its removal from aqueous solutions. This research is critical for understanding the environmental impact of sulfonamides and developing cleaner, more efficient technologies for water treatment. The findings from such studies could inform research on the environmental behavior of related compounds, including their stability, degradation pathways, and the efficacy of removal techniques (Prasannamedha & Kumar, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-propan-2-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13(2)26-16-7-3-14(4-8-16)18(23)21-15-5-9-17(10-6-15)28(24,25)22-19-20-11-12-27-19/h3-13H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIJONNKUYWERW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B498870.png)
![2-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol](/img/structure/B498871.png)
![3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498873.png)
![9-benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B498874.png)
![N-(3,5-dimethylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B498875.png)
![9-benzyl-3-[(2-phenoxyethyl)thio]-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498876.png)
![9-benzyl-3-(ethylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498877.png)
![1H-benzimidazol-2-ylmethyl 9-benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl sulfide](/img/structure/B498878.png)
![1-[2-(2-fluorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B498880.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498881.png)
![9-methyl-3-{[2-(4-methylphenoxy)ethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498884.png)
![2-[(9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B498885.png)

